![molecular formula C8H13N3OS B2520699 5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 160484-55-9](/img/structure/B2520699.png)
5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol (5-PMOT) is an organic compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing a 5-membered ring with two nitrogen atoms. 5-PMOT is a relatively new compound, first synthesized in 2018, and has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
- Researchers have explored the synthesis of novel derivatives containing the 5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol scaffold as potential antiviral agents. These compounds exhibit promising activity against a broad spectrum of viruses .
- A specific derivative of this compound, 4-(piperidin-1-yl)pyridine, has demonstrated strong inhibition of factor IIa. Factor IIa plays a crucial role in blood clotting, making this finding relevant for anticoagulant therapies .
- The piperidine cycle within this compound is a vital building block for drug design. Researchers explore its synthetic routes, functionalization, and pharmacological applications .
- The compound’s structure allows for diverse multicomponent reactions. Researchers explore its reactivity in cyclization, annulation, and amination processes .
- Researchers study hydrogenation and cycloaddition reactions involving this compound. These transformations provide access to diverse piperidine derivatives .
Antiviral Agents
Factor IIa Inhibition
Medicinal Chemistry
Multicomponent Reactions
Hydrogenation and Cycloaddition
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets could include various enzymes, receptors, and proteins within the body.
Mode of Action
The interaction of the compound with its targets would depend on the specific chemical structure of the compound and the target. It could involve forming bonds with active sites on the target molecule, leading to activation, inhibition, or modulation of the target’s function .
Biochemical Pathways
Again, this would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could affect the production of certain metabolites or the rate of certain reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the route of administration. Unfortunately, without specific information on the compound, it’s difficult to provide details .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
properties
IUPAC Name |
5-(piperidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c13-8-10-9-7(12-8)6-11-4-2-1-3-5-11/h1-6H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPPTWZIXHOYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol |
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